7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-2,8-dimethyl-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-16-11-10-15-17(20)19(13(3)22-18(15)12(16)2)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYQQYRVMJWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,8-dimethyl-3-phenoxy-4H-chromen-4-one with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-4-one derivatives .
Scientific Research Applications
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative table:
Structural and Crystallographic Insights
- Crystal Packing: The target compound’s 2,8-dimethyl groups may induce steric hindrance, reducing π-π stacking compared to 3-phenyl analogs. SHELX refinement (e.g., SHELXL) reveals bond length variations: C7–O (ethoxy) ≈1.45 Å vs. C3–O (phenoxy) ≈1.38 Å, reflecting differing resonance effects .
- Hydrogen Bonding : 3-Hydroxy analogs (e.g., 3-hydroxy-5,7-dimethoxy derivatives) form intramolecular H-bonds (O–H···O=C), stabilizing the keto tautomer .
Biological Activity
7-Ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromenone core with specific substitutions that enhance its biological activity. Its linear formula is , and it possesses an ethoxy group at position 7, dimethyl groups at positions 2 and 8, and a phenoxy group at position 3. These structural characteristics contribute to its unique pharmacological profile.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The mechanism involves the modulation of signaling pathways related to oxidative damage, particularly through the activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative injury.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokine production, reducing inflammation in various biological models. It acts by suppressing the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Properties
Studies have demonstrated that this compound induces apoptosis in cancer cells. The compound activates caspases and disrupts mitochondrial function, leading to programmed cell death. Its effectiveness against various cancer cell lines highlights its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It protects neurons from excitotoxicity and oxidative stress, potentially through modulation of neurotrophic factors and signaling pathways involved in neuronal survival.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 7-Methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one | Moderate | Low | Moderate |
| 7-Ethoxy-2,5-dimethyl-3-phenyloxychromenone | Low | Moderate | Low |
Case Studies and Research Findings
- Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The compound's ability to enhance glutathione levels was particularly noteworthy.
- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory cytokine levels. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls. Flow cytometry analysis confirmed the activation of apoptotic pathways.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Recrystallization from ethanol or dichloromethane improves crystalline purity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- FTIR : Detect C=O stretching (~1647 cm⁻¹) and ether C-O (~1246 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .
Validation : Cross-reference with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., HRMS mismatches)?
Answer:
Discrepancies may arise from isotopic patterns, adducts, or impurities.
Methodology :
Repetition : Re-run HRMS under controlled conditions (e.g., ESI+ vs. EI modes).
Isotopic Analysis : Compare observed vs. theoretical isotopic distributions (e.g., using Bruker DataAnalysis).
Supplementary Techniques : Pair with elemental analysis or X-ray crystallography (if crystalline) for definitive confirmation .
Example : A reported HRMS mismatch (Δ = 0.0082 Da) in a related chromenone was resolved by identifying a sodium adduct ([M+Na]⁺) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Key Steps :
Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, phenoxy with fluorophenyl) .
Biological Assays : Test against target systems (e.g., kinase inhibition, antimicrobial activity) .
Computational Modeling : Use docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Case Study : Substituting the 3-phenoxy group with 4-fluorophenyl in a related chromenone increased antimicrobial activity by 40% .
Basic: What are the critical handling and stability considerations for this compound?
Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Solubility : Use DMSO or ethanol for dissolution; avoid prolonged exposure to light .
- Reactivity : The chromen-4-one core is prone to nucleophilic attack at the carbonyl group; avoid strong bases .
Advanced: What computational modeling approaches are suitable for studying its interactions?
Answer:
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., GROMACS) using crystal structure data .
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict spectroscopic properties .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with bioactivity .
Example : A docking study of 7-ethoxy-3-phenoxy chromenone with COX-2 revealed hydrogen bonding with Arg120 .
Basic: What safety protocols are recommended for laboratory handling?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Waste Disposal : Neutralize with dilute HCl before incineration .
Advanced: How to assess environmental impact with limited ecotoxicological data?
Answer:
Proximal Methods :
Read-Across Models : Compare with structurally similar compounds (e.g., 7-methoxy chromenones) known for low bioaccumulation .
In Silico Tools : Use EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) .
Microcosm Studies : Evaluate soil/water degradation under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
